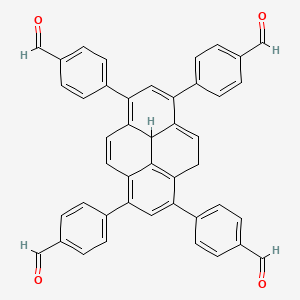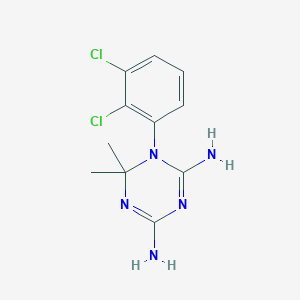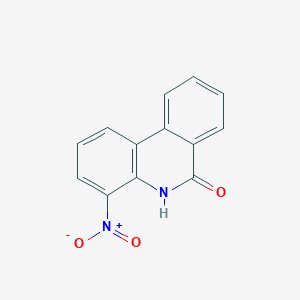
4-Nitrophenanthridin-6(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenanthridin-6(5h)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic compounds containing nitrogen atoms within their ring structure. The nitro group at the 4-position and the ketone group at the 6-position contribute to the compound’s unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. One common method includes the nitration of phenanthridin-6(5h)-one, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenanthridin-6(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted phenanthridine compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Nitrophenanthridin-6(5h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenanthridin-6(5h)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit enzymes is also a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridin-6(5h)-one: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Aminophenanthridin-6(5h)-one: Contains an amino group instead of a nitro group, leading to different biological activities.
4-Nitrophenanthridin-5(6h)-one: Isomeric compound with the nitro group at a different position.
Uniqueness
4-Nitrophenanthridin-6(5h)-one is unique due to the presence of both the nitro and ketone groups, which confer distinct chemical reactivity and biological activities
Propiedades
Número CAS |
23818-43-1 |
|---|---|
Fórmula molecular |
C13H8N2O3 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
4-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(17)18)12(9)14-13/h1-7H,(H,14,16) |
Clave InChI |
PQKGWMHEHBQWIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


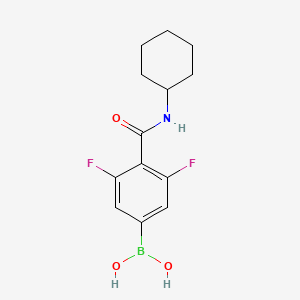

![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
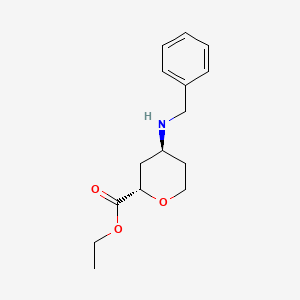

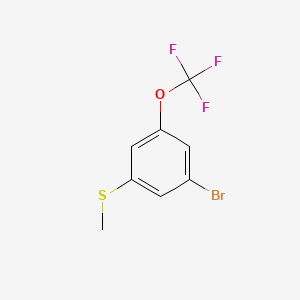


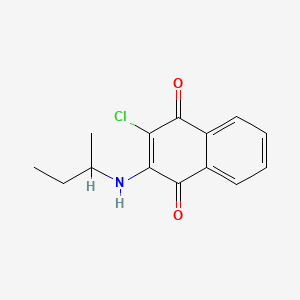
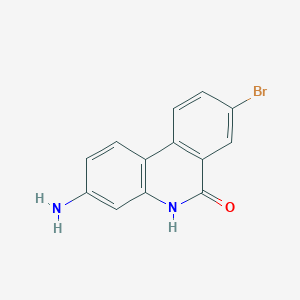
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one](/img/structure/B14017141.png)
![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
